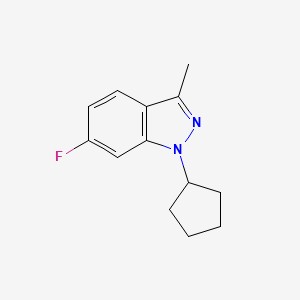

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Description

BenchChem offers high-quality 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentyl-6-fluoro-3-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWJOPJIZCOVCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)F)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695817 |

Source

|

| Record name | 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-69-2 |

Source

|

| Record name | 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the construction of the core 6-fluoro-3-methyl-1H-indazole scaffold, followed by a regioselective N-alkylation to introduce the cyclopentyl moiety. This document delves into the mechanistic underpinnings of the selected reactions, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of therapeutic agents due to its ability to mimic the indole ring system and engage in various biological interactions.[1] Fluorination of these scaffolds can further enhance their pharmacological properties, such as metabolic stability and binding affinity. The target molecule, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, combines these features with an N-cyclopentyl group, a substituent known to modulate lipophilicity and receptor engagement. This guide elucidates a logical and well-precedented synthetic route to this compound, designed for reproducibility and scalability in a research or process development setting.

Overall Synthetic Strategy

The synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is most effectively approached through a convergent two-step sequence. This strategy allows for the independent preparation and purification of a key intermediate, ensuring a higher overall yield and purity of the final product.

Caption: Synthesis of the indazole core.

The reaction proceeds via an initial condensation of hydrazine with the ketone of 4-fluoro-2-hydroxyacetophenone to form a hydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of water, driven by the formation of the stable aromatic indazole ring system. The ortho-hydroxy group is a key participant in this cyclization process.

Experimental Protocol: Synthesis of 6-Fluoro-3-methyl-1H-indazole (3)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoro-2-hydroxyacetophenone | 154.14 | 10.0 g | 0.0649 |

| Hydrazine Hydrate (~64%) | 50.06 | 10.0 mL | ~0.20 |

| n-Butanol | - | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-hydroxyacetophenone (10.0 g, 0.0649 mol) and n-butanol (50 mL).

-

Stir the mixture to dissolve the solid.

-

Carefully add hydrazine hydrate (10.0 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold water with stirring.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 6-fluoro-3-methyl-1H-indazole as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Rationale for Experimental Choices:

-

Solvent: n-Butanol is used as a high-boiling solvent to facilitate the dehydration and cyclization steps which require elevated temperatures.

-

Excess Hydrazine: A significant excess of hydrazine hydrate is used to drive the initial hydrazone formation to completion.

-

Work-up: Precipitation in water is an effective method for isolating the product from the high-boiling solvent and excess hydrazine.

Part 2: Regioselective N-Cyclopentylation

The final step in the synthesis is the attachment of the cyclopentyl group to the N-1 position of the indazole ring. The N-alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers. However, by carefully selecting the reaction conditions, a high degree of regioselectivity for the thermodynamically more stable N-1 isomer can be achieved. [2][3]The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for achieving high N-1 selectivity. [4][5]

Reaction Scheme and Mechanism

Caption: Regioselective N-Cyclopentylation.

The reaction is initiated by the deprotonation of the indazole N-H by sodium hydride to form the indazolide anion. This anion is a soft nucleophile and, under these conditions, preferentially attacks the cyclopentyl bromide at the N-1 position in an SN2 reaction to yield the desired product.

Experimental Protocol: Synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole (5)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Fluoro-3-methyl-1H-indazole | 150.15 | 5.0 g | 0.0333 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.60 g | 0.0400 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Cyclopentyl Bromide | 149.03 | 4.4 mL (5.96 g) | 0.0400 |

Procedure:

-

To a dry 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.60 g, 60% dispersion in oil).

-

Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and carefully decant the hexane.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve 6-fluoro-3-methyl-1H-indazole (5.0 g, 0.0333 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C with stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (4.4 mL, 0.0400 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

-

Partition the mixture between ethyl acetate (100 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole as the final product.

Rationale for Experimental Choices:

-

Base and Solvent: The combination of sodium hydride and THF is critical for achieving high N-1 regioselectivity. THF is an aprotic solvent that does not interfere with the strong base, and NaH is a non-nucleophilic base that cleanly deprotonates the indazole. [2][6]* Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen, so an inert atmosphere is essential for safety and to ensure the reaction proceeds as intended.

-

Temperature Control: The initial deprotonation and the subsequent alkylation are performed at low temperatures to control the reaction rate and minimize potential side reactions.

-

Purification: Column chromatography is a standard and effective method for separating the desired N-1 alkylated product from any unreacted starting material, N-2 isomer, and other impurities.

Conclusion

The synthetic pathway detailed in this guide offers a robust and well-documented approach for the preparation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The provided protocols are designed to be self-validating and are grounded in established, peer-reviewed chemical literature, ensuring a high degree of scientific integrity.

References

-

Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28217-28229. [Link]

-

Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

-

Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Europe PMC. [Link]

-

Alam, M. A., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

-

Keating, J. J., & Alam, M. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]

-

López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

-

PrepChem. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

Tariq, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6432. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and developability. A significant determinant of a compound's success is its physicochemical profile. These intrinsic properties dictate how a molecule will behave in a biological system, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole , a substituted indazole of interest in medicinal chemistry.

Indazoles and their derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] The specific substitutions on the indazole ring, in this case, a cyclopentyl group at the N1 position, a methyl group at C3, and a fluorine atom at C6, are designed to modulate the molecule's properties to achieve a desired biological effect and a favorable pharmacokinetic profile. Understanding the physicochemical characteristics of this particular analogue is therefore crucial for predicting its behavior and optimizing its potential as a therapeutic agent.

This document will first present the computationally predicted physicochemical properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole to provide a foundational dataset. Subsequently, it will delve into the detailed experimental methodologies that are essential for the empirical validation of these properties. The guide will also touch upon a plausible synthetic route and the expected spectroscopic characteristics for the structural elucidation of this compound.

Predicted Physicochemical Properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

In the absence of extensive experimental data, in silico prediction tools offer a valuable first look at the likely physicochemical properties of a novel compound.[3] These predictions are derived from algorithms trained on large datasets of experimentally determined properties and can guide initial development and prioritization efforts. The predicted properties for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole are summarized in the table below.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₃H₁₅FN₂ | Defines the elemental composition. |

| Molecular Weight | 218.27 g/mol | Influences absorption and distribution; values <500 Da are generally preferred for oral bioavailability.[4] |

| logP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | A measure of lipophilicity, which affects permeability, solubility, and metabolic stability. A balanced logP is crucial for drug-likeness. |

| Aqueous Solubility (logS) | -4.0 to -5.0 | Indicates the concentration at which the compound dissolves in water. Poor solubility can hinder absorption and formulation. |

| pKa (Acid Dissociation Constant) | 1.0 - 2.0 (most basic) | Predicts the ionization state of the molecule at different pH values, which impacts solubility, permeability, and receptor binding. |

| Topological Polar Surface Area (TPSA) | ~20-30 Ų | Correlates with hydrogen bonding potential and is a good predictor of passive molecular transport through membranes. |

Experimental Determination of Physicochemical Properties

While computational predictions are informative, experimental determination of physicochemical properties is the gold standard for accurate characterization of a drug candidate. The following sections detail the robust methodologies for measuring the key properties of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole.

Aqueous Solubility: The Shake-Flask Method

Rationale: Aqueous solubility is a critical parameter that influences a drug's bioavailability. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol:

-

An excess amount of solid 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

-

The suspension is agitated in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is repeated at different pH values to determine the pH-solubility profile.

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity: HPLC-based Determination of logP

Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ADMET properties.[6] HPLC-based methods provide a rapid and reliable alternative to the traditional shake-flask method for logP determination.[7][8]

Protocol:

-

A reversed-phase HPLC column (e.g., C18) is used, where the stationary phase is nonpolar and the mobile phase is a polar mixture (e.g., water and an organic modifier like methanol or acetonitrile).

-

A series of standard compounds with known logP values are injected onto the column, and their retention times are measured.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is then injected under the same chromatographic conditions, and its retention time is measured.

-

The logP of the target compound is determined by interpolation from the calibration curve.

Caption: Workflow for HPLC-based logP Determination.

Acidity Constant (pKa) Determination

Rationale: The pKa value indicates the strength of an acidic or basic functional group and determines the extent of ionization at a given pH. This is crucial as the ionized state of a molecule affects its solubility and ability to cross biological membranes.[9] Potentiometric titration is a classic and accurate method for pKa determination.

Protocol:

-

A precise amount of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

Synthesis and Structural Characterization

A plausible synthetic route to 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole would likely involve the N-alkylation of a pre-formed 6-fluoro-3-methyl-1H-indazole intermediate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1260381-83-6|5-Bromo-7-fluoro-1H-indazole|BLD Pharm [bldpharm.com]

- 3. Molinspiration Cheminformatics [molinspiration.com]

- 4. acdlabs.com [acdlabs.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. acdlabs.com [acdlabs.com]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. youtube.com [youtube.com]

- 9. BOL: molinspiration: broad range of cheminformatics software tools supporting molecule manipulation [bioinformaticsonline.com]

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole chemical structure elucidation

An In-Depth Technical Guide Structural Elucidation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a substituted N-heterocyclic compound representative of scaffolds found in modern drug discovery.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental choices. We navigate the process from initial molecular formula determination by mass spectrometry to the complete assignment of atomic connectivity and regiochemistry using advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and final confirmation via single-crystal X-ray crystallography. Each protocol is presented as a self-validating system, emphasizing the synergy between orthogonal analytical techniques to ensure the highest degree of scientific integrity.

Introduction: The Analytical Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][3] The synthesis of substituted indazoles, such as 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, often involves reactions that can yield multiple regioisomers. Specifically, alkylation of the indazole ring can occur at either the N-1 or N-2 position.[4] Distinguishing between these isomers is non-trivial and absolutely critical, as biological activity is typically dependent on the precise three-dimensional arrangement of the molecule.

Foundational Analysis: Molecular Formula and Purity

The first step in any structural elucidation is to determine the elemental composition and purity of the sample. High-Resolution Mass Spectrometry (HRMS) is the gold standard for the former, while a combination of techniques is used for the latter.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or five decimal places. This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u, ¹⁹F = 18.99840 u). For the target molecule, C₁₃H₁₅FN₂, the expected monoisotopic mass is 218.1274. An experimental HRMS result within a narrow tolerance (typically < 5 ppm) provides strong evidence for this specific formula.

Trustworthiness: The protocol's validity is confirmed by using a known internal standard to calibrate the instrument immediately before the analysis, ensuring the mass accuracy of the measurement.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a standard calibrant solution (e.g., sodium trifluoroacetate).

-

Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Operate the instrument in positive ion mode, as the basic nitrogen atoms of the indazole ring are readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The protonated molecule [M+H]⁺ is the primary ion of interest.

-

Data Processing: Determine the experimental m/z of the [M+H]⁺ peak and use the instrument software to calculate the elemental composition that best fits the measured mass with the lowest error in parts per million (ppm).

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₅FN₂ |

| Exact Mass | 218.1274 u |

| [M+H]⁺ Ion | 219.1352 u |

Core Structural Assembly: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their connectivity.

Workflow for NMR-Based Structure Elucidation

Caption: Integrated NMR workflow for structural determination.

¹H and ¹³C NMR: The Carbon-Proton Skeleton

Expertise & Causality: ¹H NMR provides information about the chemical environment and number of different types of protons, while their splitting patterns (multiplicity) reveal adjacent proton neighbors. ¹³C NMR indicates the number of unique carbon environments. The key to confirming the N-1 substitution lies in observing long-range correlations in a 2D HMBC experiment between the protons of the cyclopentyl group and the carbons of the indazole ring. Specifically, a correlation from the N-CH proton of the cyclopentyl ring to the C7a and C3a carbons of the indazole core is definitive proof of N-1 linkage.

Trustworthiness: The structural assignment is self-validating. The number of signals in the ¹H and ¹³C spectra must match the proposed structure. Furthermore, every correlation observed in 2D spectra (COSY, HSQC, HMBC) must be consistent with the final assigned structure. Any contradiction would invalidate the hypothesis.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Observe the integration, chemical shift (δ), and multiplicity (s, d, t, m, etc.) for each signal.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to observe a single peak for each unique carbon. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

COSY: Run a Correlation Spectroscopy experiment to identify proton-proton spin coupling networks (e.g., within the cyclopentyl ring and the aromatic system).

-

HSQC: Run a Heteronuclear Single Quantum Coherence experiment to identify all carbons that are directly attached to a proton.

-

HMBC: Run a Heteronuclear Multiple Bond Correlation experiment to identify 2- and 3-bond correlations between protons and carbons. This is crucial for connecting the different spin systems (e.g., linking the cyclopentyl group to the indazole core).

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole (in CDCl₃)

| Atom(s) | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 3-CH₃ | ~2.5 (s, 3H) | ~12 | C3, C3a |

| H4 | ~7.5 (dd, 1H) | ~122 (d, J_CF) | C3, C5, C7a |

| H5 | ~6.8 (ddd, 1H) | ~110 (d, J_CF) | C4, C6, C7 |

| H7 | ~7.2 (dd, 1H) | ~98 (d, J_CF) | C5, C6, C7a |

| N-CH (C1') | ~5.0 (quintet, 1H) | ~58 | C3a, C7a, C2', C5' |

| CH₂ (C2',5') | ~2.2 (m, 4H) | ~33 | C1', C3', C4' |

| CH₂ (C3',4') | ~1.8 (m, 4H) | ~26 | C1', C2', C5' |

| C3 | - | ~141 | 3-CH₃ |

| C3a | - | ~123 | H4, N-CH |

| C6 | - | ~160 (d, ¹J_CF ≈ 245 Hz) | H5, H7 |

| C7a | - | ~142 | H4, H5, N-CH |

Note: Chemical shifts and coupling constants (J) are estimates based on related structures. d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet, m = multiplet.[5][6][7]

¹⁹F NMR: The Fluorine Probe

Expertise & Causality: With a natural abundance of 100% and high gyromagnetic ratio, the ¹⁹F nucleus is a highly sensitive NMR probe. For this molecule, the fluorine at the C6 position will appear as a single resonance. Its multiplicity will be a "doublet of doublets" due to coupling to the adjacent H5 (³J_HF) and the meta-positioned H7 (⁴J_HF). The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing an additional layer of structural confirmation.[8][9] This technique is exceptionally clean as there are typically no other fluorine signals, eliminating background interference.[10]

Experimental Protocol: ¹⁹F NMR

-

Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency. A broadband probe is typically used.

-

Acquisition: Acquire a standard 1D ¹⁹F spectrum. No deuterated solvent is strictly necessary if a field lock is not required for a quick scan, but it is typically run on the same sample used for ¹H/¹³C NMR.

-

Data Processing: Reference the spectrum to an external standard like CFCl₃ (0 ppm). Observe the chemical shift and coupling pattern.

Corroborative Analysis: Mass Spectrometry Fragmentation

While HRMS gives the molecular formula, analyzing the fragmentation pattern from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) provides "puzzle pieces" that support the proposed structure.

Expertise & Causality: The fragmentation of N-alkylated indazoles in a mass spectrometer often follows predictable pathways. For 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, the most likely fragmentation events would be:

-

Alpha-cleavage: Loss of a propyl or butyl radical from the cyclopentyl ring.

-

Loss of the entire N-substituent: Cleavage of the N-C bond to lose a cyclopentyl radical (loss of 69 Da), resulting in a stable fluoro-methyl-indazole cation.

-

Retro-Diels-Alder (RDA)-type fragmentation of the cyclopentyl ring.

Observing a prominent peak at m/z 149, corresponding to the [M - C₅H₉]⁺ fragment, would strongly support the N-cyclopentyl substitution.[11][12]

Experimental Protocol: MS/MS Fragmentation Analysis

-

Instrument Setup: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Ionization: Generate the [M+H]⁺ precursor ion using ESI.

-

Isolation: Isolate the precursor ion (m/z 219.1) in the first mass analyzer.

-

Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon) in a collision cell (CID).

-

Analysis: Scan the second mass analyzer to detect the resulting fragment ions.

Definitive Proof: Single-Crystal X-ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It provides a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with extremely high precision.[13]

Expertise & Causality: This technique relies on growing a high-quality single crystal of the compound. When exposed to an X-ray beam, the crystal diffracts the X-rays in a unique pattern. This pattern is mathematically deconvoluted to generate a model of the atomic arrangement in the crystal lattice.[14] This method will unequivocally distinguish between the N-1 and N-2 isomers and provide invaluable data on the molecule's conformation.[15][16][17]

Workflow for X-ray Crystallography

Caption: The experimental workflow for X-ray crystallography.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, vapor diffusion, or solvent layering.

-

Data Collection: Mount a suitable crystal on a goniometer head in a single-crystal X-ray diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibration.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using specialized software (e.g., SHELX).[18] The initial electron density map is used to build a molecular model, which is then refined against the experimental data to achieve the best possible fit.

-

Validation: The final structure is validated using metrics like R-factors and by checking for any inconsistencies in the crystallographic information file (CIF).

Conclusion: A Unified Structural Assignment

References

-

Gerpe, A. et al. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

-

News-Medical.Net. (2023). Exploring ¹⁹F NMR in Drug Development. Available at: [Link]

-

McLean, C. et al. (2021). Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. Available at: [Link]

-

Malm, M. & Le Névé, B. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Available at: [Link]

-

Su, Y. (2022). 19F Solid-state NMR characterization of pharmaceutical solids. PubMed. Available at: [Link]

-

Claramunt, R. M. et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. PubMed. Available at: [Link]

-

Wang, C. et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Available at: [Link]

-

Supporting Information. (2007). Wiley-VCH. Available at: [Link]

-

Lopez, C. et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. Available at: [Link]

-

ResearchGate. (n.d.). Plot of X-ray crystallographic data for 4i. Available at: [Link]

-

Al-Warhi, T. et al. (2022). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

-

Rather, G. M. et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

-

Kaur, H. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]

-

Al-Majid, A. M. et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-1H-indazole. Available at: [Link]

-

PubChem. (n.d.). 1H-Indazole. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Available at: [Link]

-

Doi, T. et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (NIH). Available at: [Link]

-

O'Donovan, D. H. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH). Available at: [Link]

-

Royal Society of Chemistry. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-1-methyl-1H-indazole. Available at: [Link]

-

PubChem. (n.d.). 3-methyl-1H-indazole. Available at: [Link]

-

Ferguson, G. & Low, J. N. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole CAS number and registration

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole

Executive Summary

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on the novel derivative, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole , a compound of significant interest for its therapeutic potential. While a specific CAS registration number for this molecule is not publicly available at the time of this writing, indicating its status as a new chemical entity, this document provides a comprehensive overview of its proposed synthesis, methods for its characterization and registration, and its potential applications in drug discovery, drawing upon established knowledge of analogous indazole structures. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Indazole Scaffold

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds. Their structure, featuring a fusion of benzene and pyrazole rings, makes them bioisosteres of indoles and a rich source of pharmacological innovation.[1] The versatility of the indazole ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[3][4] Several indazole-containing drugs, such as Niraparib and Pazopanib, have been approved for clinical use, underscoring the therapeutic importance of this molecular framework.[2]

The subject of this guide, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, incorporates several key features expected to modulate its biological activity: a cyclopentyl group at the N1 position, a fluorine atom at the 6-position, and a methyl group at the 3-position. The N1-substitution is a common strategy in the development of synthetic cannabinoids and other receptor agonists.[5] Fluorine substitution is a well-established method in medicinal chemistry to enhance metabolic stability and binding affinity. The C3-methylation can also influence the molecule's interaction with biological targets.

Physicochemical Properties and Proposed Registration

The initial step for any new chemical entity is the determination of its fundamental physicochemical properties and its formal registration.

Predicted Physicochemical Data

The following table summarizes the predicted properties for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₅FN₂ |

| Molecular Weight | 218.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) |

| Melting Point | Not determined |

Chemical Registration Workflow

The registration of a new chemical substance like 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole requires a systematic approach to establish its identity and purity. This process is essential for obtaining a CAS (Chemical Abstracts Service) number.

Caption: Workflow for the registration of a new chemical entity.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole can be envisioned through a multi-step process, leveraging established methodologies for indazole formation.[6]

Synthetic Scheme Overview

Caption: Proposed synthetic route for 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-3-methyl-1H-indazole

A common route to 3-substituted indazoles involves the cyclization of a suitable hydrazone precursor.[2][7]

-

Acetylation of 4-fluoro-2-methylaniline: React 4-fluoro-2-methylaniline with acetic anhydride in the presence of a base to yield N-(4-fluoro-2-methylphenyl)acetamide.

-

Fries Rearrangement: Subject the acetamide to a Lewis acid-catalyzed Fries rearrangement to obtain 1-(2-amino-5-fluorophenyl)ethanone.

-

Hydrazone Formation: Treat the resulting aminoketone with hydrazine hydrate to form the corresponding hydrazone.

-

Oxidative Cyclization: The hydrazone can then be cyclized to 6-fluoro-3-methyl-1H-indazole using a suitable oxidizing agent.

Step 2: N-Alkylation

-

Deprotonation: Treat the synthesized 6-fluoro-3-methyl-1H-indazole with a strong base, such as sodium hydride, in an aprotic solvent like DMF to generate the indazolide anion.

-

Alkylation: Add cyclopentyl bromide to the reaction mixture and stir at room temperature to facilitate the N-alkylation, yielding the final product, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole.

-

Purification: The crude product should be purified using column chromatography.

Potential Biological Activity and Applications

The structural motifs within 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole suggest several potential therapeutic applications.

Anticancer Potential

Many indazole derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases.[8] The subject molecule could potentially inhibit kinases involved in cancer cell proliferation and survival.

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Cannabinoid Receptor Agonism

Indazole derivatives with N-alkyl substitutions are known to act as agonists of cannabinoid receptors, and are sometimes found in synthetic cannabis products.[5] The N-cyclopentyl group in the target molecule suggests a potential interaction with the CB1 and CB2 receptors, which could have applications in pain management, appetite stimulation, and treatment of nausea.

Anti-inflammatory Activity

The indazole scaffold is also present in anti-inflammatory drugs like benzydamine.[4] This suggests that 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Predicted Safety and Handling

Based on the safety data for structurally similar fluoro-indazole derivatives, the following precautions are recommended.[9][10]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole represents a promising, albeit novel, chemical entity with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies. Based on its structural features and the known bioactivities of related compounds, this molecule warrants further investigation for its potential anticancer, cannabinoid receptor agonist, and anti-inflammatory properties. The protocols and predictions outlined in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and other novel indazole derivatives.

References

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

National Institutes of Health (NIH). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

-

PubChem. 6-Fluoro-1H-indazole. [Link]

-

Pharmaffiliates. 4-Fluoro-1-methyl-1H-indazole. [Link]

-

PubMed Central. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

-

The Royal Society of Chemistry. One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

-

Organic Chemistry Portal. Indazole synthesis. [Link]

-

PubChem. 4-Fluoro-1-methyl-1H-indazole. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 447-44-9|4-Fluoro-1H-indazole-6-carboxylic acid|BLD Pharm [bldpharm.com]

The Strategic Imperative of Fluorine in Indazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Introduction: Beyond the Bioisostere: Fluorine's Transformative Influence on Indazole Derivatives

The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1] However, the strategic incorporation of fluorine atoms into the indazole framework elevates its therapeutic potential to a new dimension. This is not merely a case of bioisosteric replacement; the unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—profoundly modulate the biological activity of the parent molecule.

The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, improve membrane permeability and bioavailability by altering lipophilicity, and fine-tune the acidity or basicity of neighboring functional groups, thereby optimizing interactions with biological targets.[2][3] Consequently, fluorinated indazole derivatives have emerged as a compelling class of compounds in drug discovery, demonstrating significant promise in oncology, inflammation, and neurodegenerative diseases.

This technical guide provides an in-depth exploration of the biological activities of fluorinated indazole derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and analyze structure-activity relationships (SAR) to provide actionable insights for the rational design of next-generation therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways with Fluorinated Indazoles

Fluorinated indazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are critical for tumor growth, proliferation, and survival.[4][5] The strategic placement of fluorine atoms on the indazole core or its substituents can significantly enhance inhibitory potency and selectivity.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism through which fluorinated indazoles exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[4] Dysregulation of these kinases is a hallmark of many cancers.

A notable example is the impact of fluorine on the activity of indazole derivatives as FGFR1 inhibitors. The presence of a fluorine atom on a phenyl ring substituent led to a remarkable improvement in inhibitory activity (IC50 = 5.5 nM) compared to its non-fluorinated counterpart (IC50 = 15 nM).[4] Similarly, a fluorinated derivative of an indazole-based EGFR inhibitor showed sub-nanomolar activity against all variants of EGFR.[4]

Structure-Activity Relationship (SAR) Insights

The position of fluorine substitution is critical in determining the biological activity. For instance, in a series of 1H-indazol-3-amine derivatives targeting FGFR1 and FGFR2, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[4] Conversely, fluorine substitution on other rings of the molecule was not well-tolerated.[4]

Table 1: Anticancer Activity of Representative Fluorinated Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| 14d | FGFR1 | 5.5 | - | - | [4] |

| 27a | FGFR1 | < 4.1 | KG1 | 25.3 | [4] |

| 27a | FGFR2 | 2.0 | SNU16 | 77.4 | [4] |

| 36g | EGFR | sub-nanomolar | H1975 | 191 | [4] |

| 36g | EGFR | sub-nanomolar | HCC827 | 22 | [4] |

| Compound 2f | - | - | 4T1 | 0.23 µM | [5][6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for determining the in vitro inhibitory activity of fluorinated indazole derivatives against a target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (fluorinated indazole derivative) dissolved in DMSO

-

Europium-labeled anti-phospho-specific antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Add 2 µL of the diluted test compound to the wells of a 384-well plate. For the positive control (no inhibition), add 2 µL of DMSO. For the negative control (background), add 2 µL of assay buffer.

-

Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a stop/detection solution containing the europium-labeled anti-phospho-specific antibody and SA-APC in a suitable buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

-

Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram 1: Kinase Inhibitor Discovery Workflow

Caption: A typical workflow for the discovery and preclinical development of kinase inhibitors.

Anti-Inflammatory Activity: Modulating Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Fluorinated indazole derivatives have emerged as potent anti-inflammatory agents by targeting key components of inflammatory signaling pathways.[7]

Mechanism of Action: Targeting TRPA1 and p38 Kinase

One mechanism of action for the anti-inflammatory effects of fluorinated indazoles is the antagonism of the Transient Receptor Potential A1 (TRPA1) cation channel. A 6-fluoroindazole derivative was identified as a potent and selective antagonist of hTRPA1 with an IC50 of 0.043 µM.[7]

Furthermore, 5-indazole derivatives have been patented as inhibitors of p38 kinase, a key enzyme in the production of pro-inflammatory cytokines.[7] The inhibitory activity of these fluorinated compounds against p38 kinase was confirmed using an in vitro fluorescence anisotropy kinase binding assay, with all tested compounds exhibiting IC50 values of <10 µM.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (fluorinated indazole derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Diclofenac sodium)

-

Pletysmometer

-

Animal cages

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at least three different doses).

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

}``` Caption: Simplified inflammatory signaling pathways targeted by fluorinated indazoles.

Applications in Neurodegenerative Diseases: A Promising Frontier

The development of effective treatments for neurodegenerative diseases like Alzheimer's is a significant challenge, partly due to the difficulty of getting drugs across the blood-brain barrier (BBB). F[8]luorination can enhance the lipophilicity of molecules, potentially improving their ability to cross the BBB.

[3]#### Mechanism of Action: Targeting Amyloid-β Aggregation

One of the pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Fluorinated compounds are being investigated for their potential to inhibit this aggregation process. W[9]hile specific fluorinated indazole derivatives targeting Aβ are still in early-stage research, the broader class of fluorinated molecules shows promise. For example, a hexafluorocarbinol-containing triazole was found to inhibit Aβ aggregation with an IC50 of 4.6 µM.

[10]#### Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This in vitro assay is widely used to screen for inhibitors of Aβ fibrillogenesis.

Objective: To determine the ability of a test compound to inhibit the aggregation of Aβ peptides.

Materials:

-

Synthetic Aβ42 peptide

-

Hexafluoroisopropanol (HFIP)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, 100 mM NaCl)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in assay buffer)

-

Test compound (fluorinated indazole derivative) dissolved in DMSO

-

96-well black microplates with a clear bottom

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP, followed by evaporation of the HFIP and resuspension in a suitable buffer (e.g., DMSO or NaOH followed by neutralization).

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well black plate, mix the Aβ42 solution (final concentration typically 10 µM) with the test compound at various concentrations. Include a control with Aβ42 and vehicle (DMSO) and a blank with buffer only.

-

Incubate the plate at 37°C with gentle agitation for a specified period (e.g., 24-48 hours) to allow for fibril formation.

-

After incubation, add ThT solution to each well to a final concentration of approximately 10 µM.

-

Incubate for 5-10 minutes in the dark.

-

Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

-

Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Diagram 3: Alzheimer's Disease Pathogenesis and Potential Intervention

Caption: Simplified pathway of amyloid plaque formation in Alzheimer's disease and a potential point of intervention for fluorinated indazole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indazole scaffold has proven to be a highly effective strategy for the development of novel therapeutic agents with enhanced biological activity. This technical guide has highlighted the significant potential of fluorinated indazole derivatives in oncology, inflammation, and neurodegenerative diseases. The provided experimental protocols and SAR insights serve as a foundation for the rational design and evaluation of new chemical entities.

Future research in this area should continue to explore the impact of fluorine substitution patterns on target selectivity and pharmacokinetic properties. The development of novel synthetic methodologies for the efficient and regioselective fluorination of indazole derivatives will be crucial for expanding the chemical space available for drug discovery. A[11]s our understanding of the complex interplay between fluorine's unique properties and biological systems deepens, we can anticipate the emergence of a new generation of highly effective and safer fluorinated indazole-based drugs.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved January 21, 2026, from [Link]

-

The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease. (2021). PubMed. Retrieved January 21, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Indazole derivatives as inhibitors of FGFR1. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and in-vitro evaluation of fluorinated triazoles as multi-target directed ligands for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

The Inferred Mechanism of Action of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole: A Technical Guide for Drug Development Professionals

Abstract

This technical guide delineates the inferred mechanism of action for the novel synthetic compound, 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole. In the absence of direct empirical data for this specific molecule, this document synthesizes evidence from structurally analogous indazole derivatives to build a robust scientific hypothesis. The core inference is that 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole functions as a modulator of the Cannabinoid Receptor 1 (CB1). This guide provides an in-depth exploration of the endocannabinoid system, the molecular signaling of the CB1 receptor, and detailed, field-proven experimental protocols for the characterization of such compounds. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the investigation of new chemical entities targeting the endocannabinoid system.

Introduction and Inferred Target Identification

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] While 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is a distinct chemical entity with limited specific characterization in public-domain literature, a strong inferential case for its mechanism of action can be constructed through examination of its structural congeners.

Notably, a patent for indazole derivatives with activity at the cannabinoid receptors describes compounds with high structural similarity. For instance, "1-Cyclopentyl-3-ethyl-6-fluoro-1H-indazole" is cited for its CB1 receptor-mediated activity. The only structural variance from the topic compound is the substitution of an ethyl for a methyl group at the 3-position of the indazole core, a modification unlikely to abrogate its primary biological target. Further patent literature solidifies the role of the indazole scaffold in targeting cannabinoid receptors.[3][4] Therefore, this guide proceeds under the well-founded hypothesis that 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole acts as a modulator, likely an agonist, of the Cannabinoid Receptor 1 (CB1) .

The CB1 receptor is a G-protein coupled receptor (GPCR) that is densely expressed in the central nervous system and is the primary mediator of the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][5] It is a key component of the endocannabinoid system, which plays a crucial role in regulating numerous physiological processes, including pain perception, appetite, mood, and memory.[5][6]

The CB1 Receptor Signaling Cascade

The CB1 receptor primarily couples to the inhibitory G-protein, Gαi/o.[6][7] Agonist binding to the CB1 receptor initiates a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. This event triggers a cascade of downstream signaling events.

Key Downstream Effects of CB1 Receptor Activation:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][7] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit complex directly modulates ion channel activity. It inhibits voltage-gated Ca²⁺ channels (N-type and P/Q-type), which reduces neurotransmitter release, and activates G-protein-coupled inwardly rectifying K⁺ (GIRK) channels, which leads to membrane hyperpolarization.[6][7]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK cascade, including ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell survival.[7][8]

The following diagram illustrates the canonical CB1 receptor signaling pathway.

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Characterization Workflow

To empirically validate the mechanism of action of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole, a tiered experimental approach is recommended. This workflow is designed to first establish binding to the target receptor and then to characterize the functional consequences of that binding.

Caption: Tiered Experimental Workflow for Compound Characterization.

Detailed Experimental Protocols

The following protocols represent standard, robust methodologies for characterizing ligands of the CB1 receptor.

Tier 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole for the human CB1 receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radiolabeled ligand (e.g., [³H]CP55,940) for binding to CB1 receptors in a membrane preparation.[9][10] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

Methodology:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Execution:

-

In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).[10]

-

Serial dilutions of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole (test compound).

-

A fixed concentration of [³H]CP55,940 (radioligand), typically at its Kd value.

-

Membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).

-

-

Controls:

-

Total Binding: Contains buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled CB1 agonist (e.g., 10 µM WIN55,212-2).

-

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.[9]

-

Allow filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Tier 2: [³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole in stimulating G-protein activation.

Principle: This is a functional assay that measures the direct consequence of agonist binding to a Gi/o-coupled receptor: the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. Its incorporation into G-proteins is proportional to receptor activation.[11][12][13] This assay can distinguish between agonists, antagonists, and inverse agonists.

Methodology:

-

Reagents and Membranes:

-

Use the same CB1-expressing membrane preparation as in the binding assay.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: To ensure G-proteins are in an inactive state at the start of the assay.

-

[³⁵S]GTPγS: The radioactive ligand.

-

-

Assay Execution:

-

Pre-incubate membranes with GDP (e.g., 10-30 µM) on ice.

-

In a 96-well plate, add in order:

-

Assay Buffer.

-

Serial dilutions of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole.

-

Membrane preparation.

-

-

Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1-0.5 nM).

-

Controls:

-

Basal Binding: Contains all components except the test compound.

-

Stimulated Binding: Contains a known saturating concentration of a full CB1 agonist (e.g., CP55,940) to define the maximum response.

-

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through GF/B filters, as described for the binding assay.

-

Wash filters with ice-cold buffer.

-

Quantify bound [³⁵S]GTPγS using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximum response from the control agonist) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect relative to the control full agonist).

-

Tier 3: cAMP Inhibition Assay

Objective: To confirm that the compound's activity at the CB1 receptor leads to the expected downstream signaling event of adenylyl cyclase inhibition.

Principle: This is a cell-based functional assay that measures the inhibition of cAMP production. Cells expressing the CB1 receptor are first stimulated with an agent that increases intracellular cAMP (e.g., forskolin), and then the ability of the test compound to reverse this increase is quantified.[2][14]

Methodology:

-

Cell Culture and Plating:

-

Use CHO or HEK293 cells stably expressing the human CB1 receptor.

-

Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Execution:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole.

-

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-